Dual-Nitro Substitution Pattern Confers Distinct Electronic and Steric Profile Versus Mono-Nitro and Methyl-Substituted Analogs
The target compound carries nitro groups at two distinct positions (C5 of the imidazo-thiazole core and C4' of the 6-phenyl ring), whereas the closest commercially available analog, 6-(4-nitrophenyl)imidazo[2,1-b]thiazole (CAS 7120-14-1), possesses only the phenyl nitro group [1]. The 2-methyl analog (CAS 95152-79-7) retains both nitro groups but adds a methyl substituent that increases steric hindrance and molecular weight by approximately 14 Da . The dual-nitro arrangement is expected to substantially lower the electron density of the heterocyclic core, altering reduction potential and electrophilic reactivity relative to any mono-nitro congener [2].
| Evidence Dimension | Number and position of nitro substituents |
|---|---|
| Target Compound Data | Two nitro groups: 5-nitro (imidazo-thiazole core) + 6-(p-nitrophenyl); MW 290.25; C₁₁H₆N₄O₄S |
| Comparator Or Baseline | 6-(4-nitrophenyl)imidazo[2,1-b]thiazole (CAS 7120-14-1): 1 nitro group, MW 245.26; 2-methyl-5-nitro-6-(4-nitrophenyl)imidazo[2,1-b]thiazole (CAS 95152-79-7): 2 nitro groups + 2-methyl, MW 304.28 |
| Quantified Difference | ΔMW = +45 Da vs. mono-nitro analog; ΔMW = −14 Da vs. 2-methyl analog; net difference of one nitro group vs. CAS 7120-14-1 |
| Conditions | Structural comparison based on published molecular formulas and CAS registry assignments |
Why This Matters
The presence or absence of a single nitro group can alter reduction potential by >100 mV in heterocyclic systems, directly impacting bioreductive activation and biological activity; procurement of the precise nitro-substitution pattern is therefore critical for reproducible SAR studies.
- [1] AngeneChemical. 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole (CAS 7120-14-1) – MW 245.26, XLogP3 3.4. Available at: https://www.angenechemical.com (Accessed: 2026-05-11). View Source
- [2] Juspin T. et al. TDAE-assisted synthesis of new imidazo[2,1-b]thiazole derivatives as anti-infectious agents. Eur. J. Med. Chem. 2010, 45(2), 840–845. DOI: 10.1016/j.ejmech.2009.10.048. View Source
